molecular formula C21H18N4O2 B12178089 3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide

Cat. No.: B12178089
M. Wt: 358.4 g/mol
InChI Key: SQPJQVNNXUXWLU-QRVIBDJDSA-N
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Description

3-(benzimidazol-1-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide is a complex organic compound that features a benzimidazole ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzimidazol-1-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide typically involves the condensation of benzimidazole derivatives with naphthalene-based aldehydes. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts like p-toluenesulfonic acid or acetic acid may be used to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(benzimidazol-1-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various reduced forms of the original compound .

Scientific Research Applications

3-(benzimidazol-1-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(benzimidazol-1-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA or proteins, potentially inhibiting their function. The naphthalene moiety may enhance the compound’s ability to intercalate into DNA, disrupting cellular processes. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzimidazol-1-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide is unique due to its combination of a benzimidazole ring and a naphthalene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide

InChI

InChI=1S/C21H18N4O2/c26-20-10-9-15-5-1-2-6-16(15)17(20)13-23-24-21(27)11-12-25-14-22-18-7-3-4-8-19(18)25/h1-10,13-14,26H,11-12H2,(H,24,27)/b23-13-

InChI Key

SQPJQVNNXUXWLU-QRVIBDJDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)CCN3C=NC4=CC=CC=C43)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CCN3C=NC4=CC=CC=C43)O

Origin of Product

United States

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